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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing UNC926, a potent and

specific chemical inhibitor of the BAP1 deubiquitinase, in Chromatin Immunoprecipitation

sequencing (ChIP-seq) experiments. The primary application of UNC926 in this context is to

investigate the genome-wide distribution of histone H2A monoubiquitination at lysine 119

(H2AK119ub1), a key epigenetic mark in Polycomb-mediated gene silencing.

Introduction to UNC926 and its Mechanism of Action
UNC926 is a chemical probe that targets the deubiquitinase (DUB) activity of BRCA1-

associated protein 1 (BAP1). BAP1 is the catalytic subunit of the Polycomb Repressive

Deubiquitinase (PR-DUB) complex. The primary substrate of BAP1 is H2AK119ub1, a histone

modification deposited by the Polycomb Repressive Complex 1 (PRC1) E3 ubiquitin ligase.[1]

By removing this ubiquitin mark, BAP1 counteracts PRC1-mediated gene repression and

facilitates gene expression.[1]

Inhibition of BAP1 by UNC926 leads to a global increase in H2AK119ub1 levels, effectively

mimicking the cellular phenotype of BAP1 loss-of-function.[1][2] This makes UNC926 a

valuable tool for studying the dynamics of H2AK119ub1 and its role in transcriptional regulation

in a time-controlled manner, which is not always possible with genetic knockout models.
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Core Application: UNC926 in ChIP-seq for
H2AK119ub1
A key application of UNC926 is to treat cells in culture to induce an accumulation of

H2AK119ub1, followed by a ChIP-seq experiment using an antibody specific for H2AK119ub1.

This allows for the genome-wide mapping of regions that gain this repressive mark upon BAP1

inhibition. The resulting data can provide insights into:

Direct targets of the PR-DUB complex: Regions that show a significant increase in

H2AK119ub1 upon UNC926 treatment are likely direct targets of BAP1 activity.

Gene silencing mechanisms: Correlation of increased H2AK119ub1 peaks with changes in

gene expression (as measured by RNA-seq) can elucidate the role of BAP1 in regulating

specific gene networks.[1]

Crosstalk with other histone modifications: The data can be integrated with ChIP-seq for

other histone marks (e.g., H3K27me3, H3K4me3) to understand the interplay of different

epigenetic modifications in gene regulation.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by UNC926 and the general

workflow for a UNC926-ChIP-seq experiment.
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Caption: UNC926 inhibits BAP1, increasing H2AK119ub1 and gene repression.
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Caption: Workflow for a UNC926 ChIP-seq experiment.
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Experimental Protocols
Protocol 1: Cell Treatment with UNC926
This protocol outlines the steps for treating cultured mammalian cells with UNC926 prior to a

ChIP-seq experiment. Note: The optimal concentration and duration of UNC926 treatment

should be determined empirically for each cell line and experimental goal.

Materials:

Mammalian cell line of interest

Complete cell culture medium

UNC926 (stock solution in DMSO)

Vehicle control (DMSO)

Cell culture plates/flasks

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at

the time of harvesting.

UNC926 Preparation: Prepare a working solution of UNC926 in complete cell culture

medium. A typical starting concentration range for UNC926 is 1-10 µM. Also prepare a

vehicle control with an equivalent concentration of DMSO.

Treatment: Remove the existing medium from the cells and replace it with the UNC926-

containing medium or the vehicle control medium.

Incubation: Incubate the cells for a desired period. A starting point for treatment duration can

be 24-72 hours. The optimal time will depend on the half-life of H2AK119ub1 and the desired

level of accumulation.
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Verification of Target Engagement (Optional but Recommended): Before proceeding to a full

ChIP-seq experiment, it is advisable to perform a Western blot on nuclear extracts from

UNC926-treated and control cells to confirm an increase in global H2AK119ub1 levels.

Harvesting: After the incubation period, proceed immediately to the chromatin cross-linking

step of the ChIP-seq protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for
H2AK119ub1
This is a generalized protocol for ChIP-seq. Volumes and times may need to be optimized for

specific cell types and equipment.

Materials:

UNC926-treated and vehicle-treated cells

Formaldehyde (37%)

Glycine (1.25 M)

PBS (ice-cold)

Lysis Buffers

Sonication equipment

Anti-H2AK119ub1 antibody (ChIP-grade)

IgG control antibody

Protein A/G magnetic beads

Wash Buffers

Elution Buffer

Proteinase K
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RNase A

DNA purification kit

Procedure:

Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1%

and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction

by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet

by centrifugation.

Cell Lysis and Sonication: Resuspend the cell pellet in lysis buffer and incubate on ice.

Sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet cell

debris and collect the supernatant containing the sheared chromatin.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the pre-cleared chromatin with the anti-H2AK119ub1 antibody or IgG control

overnight at 4°C with rotation.

Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4

hours.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-

links by incubating at 65°C overnight with the addition of NaCl.

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a

DNA purification kit.

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and

proceed with high-throughput sequencing.
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Data Presentation
The following tables summarize the expected quantitative outcomes from a ChIP-seq

experiment investigating the effects of BAP1 inhibition, based on data from BAP1 knockout

studies which UNC926 treatment is designed to mimic.

Table 1: Expected Changes in H2AK119ub1 ChIP-seq Signal upon BAP1 Inhibition

Genomic Feature
Expected Change in
H2AK119ub1 Signal

Rationale

Gene Promoters Widespread increase

BAP1 normally removes

H2AK119ub1 at many active

and poised promoters.

Gene Bodies General increase

BAP1's activity is not restricted

to promoters and it constrains

H2AK119ub1 across gene

bodies.

Enhancers Widespread increase

Similar to promoters, BAP1

regulates H2AK119ub1 levels

at distal regulatory elements.

Intergenic Regions General increase

BAP1 counteracts pervasive

H2AK119ub1 deposition

throughout the genome.

Table 2: Representative Quantitative Data from BAP1 Knockout ChIP-seq Studies
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Comparison
Number of
Differentially
Expressed Genes

Fold Change in
H2AK119ub1 at
Promoters

Reference

BAP1 knockout vs.

Wild-type (Mouse

ESCs)

6440 genes with

>20% reduction in

expression

Significant widespread

increase

BAP1 knockout vs.

Wild-type (CH12F3 B

cells)

Not specified, but GO

terms for affected

genes identified

Significant increase at

BAP1 binding sites

BAP1 knockout vs.

Wild-type (Human cell

lines)

Not specified, but

global increase

observed

~50% increase in

global H2AK119ub1

by Western blot

Note: The data in Table 2 is derived from BAP1 knockout models and serves as a proxy for the

expected effects of UNC926 treatment. The exact magnitude of change will depend on the cell

type, treatment conditions, and data analysis methods.

Data Analysis Considerations
Peak Calling: Use a suitable peak caller to identify regions of H2AK119ub1 enrichment in

both UNC926-treated and control samples.

Differential Binding Analysis: Perform differential binding analysis to identify regions with a

statistically significant increase in H2AK119ub1 signal upon UNC926 treatment.

Data Integration: Integrate the ChIP-seq data with other genomic data, such as RNA-seq,

ATAC-seq, and ChIP-seq for other histone marks, to gain a comprehensive understanding of

the functional consequences of BAP1 inhibition.

Visualization: Use a genome browser to visualize the H2AK119ub1 signal at specific loci of

interest.

By following these application notes and protocols, researchers can effectively utilize UNC926
as a powerful tool to investigate the role of BAP1 and H2AK119ub1 dynamics in gene

regulation and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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